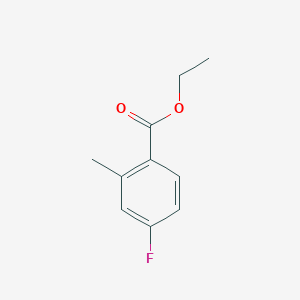

Ethyl 4-fluoro-2-methylbenzoate

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-fluoro-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCFHMSCTWXLTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601022760 | |

| Record name | Ethyl 4-fluoro-2-methyl-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601022760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167758-88-5 | |

| Record name | Benzoic acid, 4-fluoro-2-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167758-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-fluoro-2-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 4-fluoro-2-methyl-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601022760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Development for Ethyl 4 Fluoro 2 Methylbenzoate

Strategies for the Preparation of 4-Fluoro-2-methylbenzoic Acid Precursors

The creation of 4-fluoro-2-methylbenzoic acid is a critical first step, with various synthetic strategies available to achieve the desired molecular structure.

Friedel-Crafts Acylation Approaches for Fluoro-Substituted Benzoic Acids

A common and cost-effective method for synthesizing 4-fluoro-2-methylbenzoic acid involves the Friedel-Crafts acylation of m-fluorotoluene. google.com This classic organic reaction attaches an acyl group to an aromatic ring. In this specific synthesis, m-fluorotoluene is reacted with an acylating agent like trichloroacetyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum trichloride. google.com This reaction typically produces a mixture of ortho and para isomers due to the directing effects of the methyl and fluoro substituents on the aromatic ring. google.com

The initial acylation is followed by hydrolysis under alkaline conditions and subsequent acidification to yield a mixture of 4-fluoro-2-methylbenzoic acid and its isomer, 2-fluoro-4-methylbenzoic acid. google.com The desired 4-fluoro-2-methylbenzoic acid is then separated from the isomeric byproduct through recrystallization. google.com The choice of solvent and reaction temperature can be optimized to improve the yield and regioselectivity of the reaction.

Table 1: Key Parameters in Friedel-Crafts Acylation for 4-Fluoro-2-methylbenzoic Acid Synthesis. google.com

| Parameter | Details |

| Starting Material | m-Fluorotoluene |

| Acylating Agent | Trihaloacetyl chloride (e.g., trichloroacetyl chloride) |

| Catalyst | Lewis acids (e.g., anhydrous aluminum trichloride, anhydrous zinc chloride, boron trifluoride) |

| Key Steps | 1. Friedel-Crafts Acylation2. Alkaline Hydrolysis3. Acidification4. Recrystallization |

| Products | 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid |

Alternative Synthetic Pathways to Key Carboxylic Acid Intermediates

While Friedel-Crafts acylation is a primary method, other synthetic routes to 4-fluoro-2-methylbenzoic acid exist. One such alternative starts with 2-bromo-5-fluorotoluene (B1266450). google.com This precursor can undergo a Grignard reaction to form a magnesium salt, which is then reacted with dry ice (solid carbon dioxide) to produce 4-fluoro-2-methylbenzoic acid. google.com Another approach involves the lithiation of 2-bromo-5-fluorotoluene with butyllithium (B86547) at low temperatures, followed by reaction with dry ice. google.com Additionally, the hydrolysis of 4-fluoro-2-methylbenzonitrile (B118529) under strongly basic conditions can also yield the desired carboxylic acid, although the synthesis of the starting nitrile can be complex and costly. google.com

Regiocontrol in Aromatic Functionalization for Precursor Synthesis

Controlling the position of functional groups on the aromatic ring, known as regioselectivity, is a significant challenge in the synthesis of specifically substituted compounds like 4-fluoro-2-methylbenzoic acid. The directing effects of existing substituents, such as the methyl and fluoro groups in fluorotoluene, determine the position of incoming groups during electrophilic aromatic substitution reactions. researchgate.net The methyl group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director, but deactivating. The interplay of these electronic effects, along with steric hindrance, dictates the final product distribution.

Computational chemistry and the careful selection of catalysts and reaction conditions are employed to enhance the desired regioselectivity. vulcanchem.comchemrxiv.org For instance, the choice of solvent, such as glacial acetic acid, and optimization of reaction temperature can improve the regioselectivity of bromination for fluorotoluene isomers.

Esterification Techniques for the Formation of Ethyl 4-fluoro-2-methylbenzoate

Once 4-fluoro-2-methylbenzoic acid is obtained, the final step is its conversion to the corresponding ethyl ester.

Direct Acid-Catalyzed Esterification Protocols

The most common method for this transformation is direct acid-catalyzed esterification, also known as Fischer esterification. academicpublishers.orgcommonorganicchemistry.com This reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. commonorganicchemistry.comusm.my The reaction is an equilibrium process, and to drive it towards the formation of the ester, the water produced during the reaction is typically removed. usm.my

Microwave-assisted organic synthesis (MAOS) has emerged as a technique to accelerate this process, often leading to higher yields and shorter reaction times compared to conventional heating methods. academicpublishers.orgusm.my Studies have shown that optimizing parameters like temperature, catalyst concentration, and reaction time under sealed-vessel microwave conditions can significantly improve the efficiency of Fischer esterification for substituted benzoic acids. academicpublishers.orgusm.my For instance, one study on a similar substituted benzoic acid found optimal conditions to be 130°C for a total irradiation time of 15 minutes. usm.my

Table 2: Comparison of Esterification Methods. commonorganicchemistry.comusm.my

| Method | Description | Advantages | Disadvantages |

| Fischer Esterification | Reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. | Simple, uses readily available reagents. | Equilibrium reaction, may require removal of water. |

| Microwave-Assisted | Utilizes microwave energy to heat the reaction mixture. | Faster reaction times, often higher yields. usm.my | Requires specialized equipment. |

| Via Acyl Halides | Two-step process involving formation of an acyl chloride followed by reaction with an alcohol. | Generally high-yielding and not an equilibrium reaction. | Requires an extra synthetic step. commonorganicchemistry.com |

Indirect Esterification via Acyl Halides or Anhydrides

An alternative to direct esterification is a two-step process involving the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or anhydride. commonorganicchemistry.com 4-Fluoro-2-methylbenzoic acid can be reacted with a chlorinating agent like thionyl chloride or oxalyl chloride to form 4-fluoro-2-methylbenzoyl chloride. commonorganicchemistry.comscbt.com This acyl chloride is then reacted with ethanol to produce this compound. commonorganicchemistry.com This method is often advantageous as the reaction of the acyl chloride with the alcohol is typically faster and not reversible, leading to higher yields. commonorganicchemistry.com

Catalytic Systems in Ester Synthesis (e.g., Lewis Acid Catalysis)

The synthesis of benzoate (B1203000) esters, including this compound, heavily relies on effective catalytic systems to drive the esterification process. Traditionally, strong mineral acids like sulfuric acid have been used, but their corrosive nature and the generation of acidic waste have prompted a shift towards solid acid catalysts and Lewis acids. mdpi.com

Research has demonstrated the effectiveness of various Lewis acids in ester synthesis. For instance, metal-based Lewis acids have been successfully used to catalyze the direct condensation of benzoic acids with alcohols. mdpi.com In one study, a zirconium-titanium solid acid catalyst was found to be highly active for the synthesis of methyl benzoates from various benzoic acids and methanol (B129727). mdpi.com This highlights a move away from homogenous catalysts that are difficult to recover and recycle. mdpi.com Another approach involves the use of mild Lewis acids like magnesium perchlorate (B79767) (Mg(ClO₄)₂) or copper triflate (Cu(OTf)₂), which can catalyze the decarboxylative esterification of carboxylic acids at room temperature with high efficiency. organic-chemistry.org

The synthesis of the precursor, 4-fluoro-2-methylbenzoic acid, can also involve Lewis acid catalysis. One patented method utilizes a Friedel-Crafts acylation reaction of m-fluorotoluene with a trihaloacetyl chloride in the presence of a Lewis acid catalyst like anhydrous aluminum trichloride. google.com

Table 1: Comparison of Catalytic Systems in Benzoate Ester Synthesis

| Catalyst Type | Example(s) | Advantages | Disadvantages | Source(s) |

| Mineral Acid | Sulfuric Acid (H₂SO₄) | Low cost | Corrosive, generates waste, not recoverable | mdpi.com |

| Solid Acid | Zirconium/Titanium Oxides | Recoverable, reusable, environmentally benign | May require higher temperatures | mdpi.com |

| Lewis Acid | Mg(ClO₄)₂, Cu(OTf)₂, AlCl₃ | High efficiency, mild reaction conditions, high selectivity | Can be sensitive to moisture, cost of some catalysts | organic-chemistry.orggoogle.com |

| Nanoparticle | Zinc Oxide (ZnO) NPs | Green catalyst, high surface area, efficient | Potential for leaching, long-term stability concerns | chemicalbook.com |

Advanced Synthetic Route Optimization

Optimizing the synthetic route to this compound is crucial for improving its economic viability and environmental footprint for industrial applications. Research efforts are focused on enhancing reaction yields, increasing efficiency, and incorporating sustainable practices.

Yield Enhancement and Reaction Efficiency Studies

Several strategies are employed to enhance the yield and efficiency of the synthesis of this compound and related compounds. One key aspect is overcoming the equilibrium limitations of esterification. Microwave-assisted organic synthesis (MAOS) has been shown to be a powerful tool in this regard. usm.my By using sealed-vessel microwave conditions, solvents can be heated above their boiling points, significantly reducing reaction times and often increasing product yields. usm.my For example, the synthesis of Ethyl-4-fluoro-3-nitro benzoate saw improved yields when catalytic amounts of sulfuric acid were added at specific intervals during microwave heating. usm.my

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are utilized to construct the carbon skeleton of more complex derivatives, where efficient catalysis is key to high yields. acs.org The optimization of these catalytic steps, including ligand and base selection, is an active area of research to improve the efficiency of synthesizing substituted benzoates.

Table 2: Yield Data for Related Benzoate Synthesis

| Product | Synthetic Method | Catalyst | Yield | Source |

| 4-fluoro-2-methylbenzoic acid | Friedel-Crafts Acylation & Hydrolysis | Anhydrous aluminum trichloride | 61% | google.com |

| Ethyl 4-fluorobenzoate | Esterification | ZnO Nanoparticles | 73% | chemicalbook.com |

| Ethyl-4-fluoro-3-nitro benzoate | Microwave-assisted Esterification | H₂SO₄ | 74% | usm.my |

| Mthis compound | Esterification | Not specified | 91% | researchgate.net |

Stereochemical Control and Diastereoselectivity (if applicable to chiral derivatives)

For the achiral molecule this compound, stereochemical control is not a factor. However, the principles of stereocontrol become critical in the synthesis of chiral derivatives that may have applications in pharmaceuticals or materials science. In the synthesis of complex molecules containing chiral centers, controlling the stereochemistry is paramount as different stereoisomers can exhibit vastly different biological activities or material properties.

General methods for achieving stereochemical control in organic synthesis include the use of chiral auxiliaries, chiral catalysts, or starting materials that possess a chiral center which directs the stereochemical outcome of subsequent reactions. google.com For instance, in the synthesis of certain antiviral nucleosides, the chirality at a key carbon position is controlled by employing starting materials like D-xylose or by using chiral auxiliaries. google.com In the synthesis of other complex pharmaceutical intermediates, diastereoselective reactions, such as the S(N)2 displacement of a chiral substrate, are employed to create the desired stereoisomer. researchgate.net

While there is no specific literature detailing the stereoselective synthesis of chiral derivatives of this compound, the established principles of asymmetric synthesis would be applicable should the need for such chiral molecules arise. This could involve, for example, the asymmetric reduction of a ketone precursor or a chiral resolution of a racemic mixture of a derivatized intermediate.

Application of Green Chemistry Principles in Scalable Synthesis

The application of green chemistry principles is increasingly important in the chemical industry to minimize environmental impact and enhance safety and efficiency. whiterose.ac.uk For the synthesis of this compound, this involves several key areas.

One major focus is the use of environmentally benign and recyclable catalysts. As mentioned, solid acid catalysts like zirconium/titanium oxides offer a greener alternative to traditional mineral acids by reducing corrosive waste streams. mdpi.com The use of zinc oxide nanoparticles for esterification also aligns with green chemistry principles, as it can proceed under neat (solvent-free) conditions. chemicalbook.com

Solvent selection is another critical aspect of green chemistry. The ideal is to use water as a solvent or to perform reactions under solvent-free conditions. While many organic reactions require organic solvents, the use of greener solvents with lower toxicity and environmental impact is encouraged. dokumen.pub

Atom economy and reaction mass efficiency are metrics used to evaluate the "greenness" of a chemical process. whiterose.ac.uk Synthetic routes with fewer steps, high yields, and minimal use of protecting groups and stoichiometric reagents are preferred. The development of catalyst-free condensation reactions, for example, represents a significant step towards more sustainable chemical synthesis. nih.gov The use of ultrasonic irradiation is another green chemistry tool that can accelerate reactions, increase yields, and reduce reaction times, often with less energy consumption compared to conventional heating. ekb.eg

In the context of scaling up the synthesis of this compound, incorporating these green chemistry principles would involve selecting a catalytic system that is robust and recyclable, minimizing the use of hazardous solvents, and designing a process with high atom economy to reduce waste generation.

Elucidation of Chemical Reactivity and Reaction Mechanisms of Ethyl 4 Fluoro 2 Methylbenzoate

Mechanistic Investigations of Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. masterorganicchemistry.comyoutube.com The reaction proceeds via a two-step mechanism: initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (known as a sigma complex or arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The substituents already present on the aromatic ring play a crucial role in determining both the rate of the reaction and the regiochemical outcome (the position of the new substituent). lumenlearning.comyoutube.com

For Ethyl 4-fluoro-2-methylbenzoate, three distinct substituents are attached to the benzene ring: an ethyl ester group (-COOEt), a methyl group (-CH₃), and a fluorine atom (-F). Each of these groups exerts its own electronic effects, influencing the reactivity of the aromatic system.

The reactivity of a substituted benzene ring towards an electrophile is determined by the ability of the substituents to donate or withdraw electron density. Electron-donating groups (EDGs) increase the nucleophilicity of the ring, making it more reactive than benzene, and are thus termed "activating groups". lumenlearning.comwikipedia.org Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, making it less reactive, and are known as "deactivating groups". wikipedia.orgminia.edu.eg

Methyl Group (-CH₃): Alkyl groups, such as methyl, are considered weakly activating. lumenlearning.comminia.edu.eg They donate electron density to the ring primarily through an inductive effect (+I), as sp³-hybridized carbon is less electronegative than the sp²-hybridized carbons of the benzene ring. lumenlearning.com This donation enriches the ring with electrons, accelerating the rate of electrophilic attack compared to unsubstituted benzene. lumenlearning.com

Fluorine Atom (-F): Halogens exhibit a dual nature. They are highly electronegative, withdrawing electron density from the ring through the sigma bonds (a negative inductive effect, -I). lumenlearning.comcsbsju.edu This effect makes the ring electron-poor and deactivates it towards electrophilic attack. minia.edu.eg However, halogens also possess lone pairs of electrons that can be donated into the aromatic π-system via resonance (a positive mesomeric or resonance effect, +M). wikipedia.orgcsbsju.edu For fluorine, the -I effect is strong, but the +M effect is also significant, though the inductive effect generally outweighs the resonance effect, making fluorine a weakly deactivating group. wikipedia.orgorganicchemistrytutor.com

Substituents not only affect the rate of reaction but also direct the incoming electrophile to specific positions on the ring. This is known as the directing effect.

Methyl Group (-CH₃): As an activating group, the methyl substituent is an ortho, para-director. minia.edu.eg It stabilizes the carbocation intermediate formed during the reaction when the electrophile adds to the positions ortho or para to it.

Fluorine Atom (-F): Despite being a deactivating group, fluorine is also an ortho, para-director. wikipedia.orgorganicchemistrytutor.com The resonance effect, which donates electron density to the ortho and para positions, is responsible for directing the substitution, as it effectively stabilizes the intermediates of ortho and para attack. wikipedia.orgcsbsju.edu

Ethyl Ester Group (-COOEt): This strongly deactivating group is a meta-director. rsc.orgchegg.com It destabilizes the carbocation intermediates of ortho and para attack, making the meta position the least disfavored site for substitution.

In this compound, the available positions for substitution are C3, C5, and C6. The directing influences of the three substituents must be considered in concert to predict the final product.

| C6 | ortho (Unfavorable) | para (Favorable) | meta (Unfavorable) | Least Favorable |

As shown in the table, all three substituents direct an incoming electrophile toward the C3 position. The powerful meta-directing ester group, the ortho, para-directing methyl group, and the ortho, para-directing fluorine group all align to favor substitution at this position. While the C5 position is also favored by two of the three groups, the methyl group directs away from it. The C6 position is strongly disfavored due to being ortho to the deactivating ester group. Therefore, electrophilic aromatic substitution reactions on this compound are predicted to be highly regioselective, yielding predominantly the 3-substituted product.

Reactivity of the Ester Functional Group

The ester functional group is a key site of reactivity in this compound. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. libretexts.org The primary reaction pathway for esters is nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org

Nucleophilic acyl substitution involves a two-step addition-elimination mechanism. A nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (in this case, ethoxide, -OCH₂CH₃) to form a new carbonyl compound. libretexts.orgmasterorganicchemistry.com

Aminolysis: This is the reaction of the ester with ammonia (B1221849) or a primary or secondary amine to produce an amide. The nitrogen atom of the amine acts as the nucleophile. For this compound, aminolysis would yield 4-fluoro-2-methylbenzamide.

Transesterification: In this reaction, an ester is converted into a different ester by reacting with an alcohol in the presence of an acid or base catalyst. The oxygen atom of the new alcohol acts as the nucleophile. For example, reaction with methanol (B129727) would yield Mthis compound.

Hydrolysis is a specific type of nucleophilic acyl substitution where water is the nucleophile, converting the ester into a carboxylic acid (4-fluoro-2-methylbenzoic acid) and an alcohol (ethanol). The reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible because the carboxylic acid product is deprotonated under the basic conditions to form a carboxylate salt, which is unreactive towards the alcohol. The kinetics often follow second-order behavior.

Acid-Catalyzed Hydrolysis: This is a reversible process that reaches an equilibrium between the reactants and products.

Table 2: Comparative Hydrolytic Stability of Various Benzoate (B1203000) Esters in Rat Plasma

| Compound | Half-life (t₁/₂) in minutes |

|---|---|

| Methyl benzoate | 36 nih.gov |

| Ethyl benzoate | 17 nih.gov |

| Ethyl 2-bromobenzoate | 15 nih.gov |

| Ethyl 4-bromobenzoate | 12 nih.gov |

Data from a study on homologous esters provides context for how structure affects hydrolytic stability. nih.gov

The ester functional group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as esters are less reactive than aldehydes or ketones. libretexts.org

Reagents: The most common and effective reagent for this reduction is Lithium Aluminum Hydride (LiAlH₄). commonorganicchemistry.commasterorganicchemistry.com It is a powerful source of hydride ions (H⁻) capable of reducing esters, carboxylic acids, and other carbonyl compounds. libretexts.orgmasterorganicchemistry.com Weaker reagents like Sodium Borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters efficiently. libretexts.orgcommonorganicchemistry.comlibretexts.org Other reagents such as Diisobutylaluminum Hydride (DIBAL-H) can also be used. commonorganicchemistry.com

Mechanism: The reduction of an ester with LiAlH₄ proceeds in two stages. libretexts.orgorgosolver.com

The first hydride ion attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. The tetrahedral intermediate collapses, eliminating the ethoxide leaving group to form an aldehyde intermediate.

The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion in a nucleophilic addition reaction. This forms an alkoxide intermediate, which is then protonated during an acidic workup step to yield the primary alcohol.

For this compound, reduction with LiAlH₄ followed by an aqueous workup yields (4-fluoro-2-methylphenyl)methanol.

Table 3: Common Reagents for the Reduction of Esters

| Reagent | Abbreviation | Reactivity | Typical Solvents |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Very Strong | Ethers (e.g., THF, Et₂O) commonorganicchemistry.com |

| Diisobutylaluminum Hydride | DIBAL-H | Strong, More Selective | Ethers, Hydrocarbons (e.g., Toluene) commonorganicchemistry.com |

| Lithium Borohydride | LiBH₄ | Stronger than NaBH₄ | THF commonorganicchemistry.com |

Radical Reactions and Single Electron Transfer Processes Involving this compound

Radical reactions involving aromatic esters like this compound can be initiated through various methods, most notably through photoredox catalysis or transition-metal-mediated processes. These reactions typically involve the generation of radical intermediates either on the aromatic ring or at the ester functionality, which can then participate in a variety of bond-forming reactions.

Oxidative Pathways: In oxidative pathways, an electron is removed from the molecule to form a radical cation. For this compound, the electron-rich aromatic ring, influenced by the electron-donating methyl group, is a likely site for initial oxidation. However, the strongly electronegative fluorine atom and the ester group are electron-withdrawing, which can increase the oxidation potential of the molecule. Under photoredox catalysis, a suitable photocatalyst in an excited state can accept an electron from the benzoate, initiating a reaction cascade.

Reductive Pathways: Reductive pathways involve the addition of an electron to the molecule to form a radical anion. The ester group of this compound is a potential site for reduction. Single-electron transfer from a photo-excited catalyst or a chemical reductant can lead to the formation of a radical anion. This species can then undergo further reactions, such as fragmentation or coupling. For instance, the cleavage of the acyl-oxygen bond can generate an acyl radical, which is a versatile intermediate in organic synthesis.

The radical intermediates generated from this compound can be harnessed for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

C-C Bond Formation: Acyl radicals, formed via reductive pathways, can participate in Giese-type additions to electron-deficient alkenes, leading to the formation of ketones. Aryl radicals, which could potentially be generated through decarboxylation of the corresponding carboxylic acid (derived from the ester), are valuable intermediates for C-C bond formation through cross-coupling reactions. For example, in a process analogous to a Minisci-type reaction, an aryl radical derived from the benzoate could add to a protonated heterocycle.

C-X Bond Formation (X = N, O, S, Halogen): Aryl radicals can also be trapped by various heteroatom-containing species to form C-X bonds. For instance, reaction with disulfides would lead to the formation of aryl thioethers. While less common for the ester itself, derivatization to a more reactive species could open up pathways for C-N and C-O bond formation.

Structure-Reactivity Relationship Analysis

The reactivity of this compound is intrinsically linked to the electronic and steric effects of its substituents. A quantitative understanding of these effects can be achieved through linear free-energy relationships such as the Hammett and Taft equations.

The Hammett equation, log(k/k₀) = σρ, provides a framework for quantifying the effect of substituents on the reaction rates and equilibria of aromatic compounds. The substituent constant (σ) is a measure of the electronic effect of a substituent, while the reaction constant (ρ) indicates the sensitivity of a particular reaction to these effects. For this compound, we must consider the effects of the para-fluoro and ortho-methyl groups.

| Substituent | Position | Hammett Constant (σ) |

| Fluoro | para (σp) | +0.06 |

| Methyl | ortho (σo) | -0.17 |

Note: Hammett constants for ortho substituents are less universally applicable due to the influence of steric effects, which are not accounted for in the standard Hammett equation.

The positive σp value for the para-fluoro substituent indicates that it is weakly electron-withdrawing through its inductive effect, which outweighs its electron-donating mesomeric effect. The negative σo value for the ortho-methyl group suggests it is electron-donating, primarily through an inductive effect. In a reaction with a positive ρ value (e.g., nucleophilic aromatic substitution), the para-fluoro group would slightly accelerate the reaction, while the ortho-methyl group would decelerate it. Conversely, in a reaction with a negative ρ value (e.g., electrophilic aromatic substitution), the opposite effects would be observed.

| Substituent | Position | Field/Inductive Effect (F) | Resonance Effect (R) |

| Fluoro | para | +0.71 | -0.35 |

| Methyl | ortho | -0.05 | -0.14 |

The para-fluoro group exhibits a strong electron-withdrawing field effect (positive F) and a moderate electron-donating resonance effect (negative R). The ortho-methyl group has a weak electron-donating field effect and a weak electron-donating resonance effect. The net electronic influence on a reaction will depend on the sensitivity of the reaction's transition state to these individual effects.

The ortho-methyl group in this compound introduces significant steric hindrance around the ester functionality and the adjacent position on the aromatic ring. This "ortho effect" can have a profound impact on reaction rates and selectivity.

The Taft equation, log(k/k₀) = ρσ + δEs, extends the Hammett principle to account for steric effects, where Es is the steric parameter and δ is the sensitivity of the reaction to steric effects.

| Substituent | Taft Steric Parameter (Es) | Charton Steric Parameter (υ) |

| Methyl (ortho) | -1.24 | 0.52 |

The negative value of Taft's Es for the methyl group indicates significant steric hindrance. This steric bulk can:

Hinder the approach of reagents to the ester carbonyl group, thereby slowing down reactions such as hydrolysis or amidation.

Prevent coplanarity of the ester group with the benzene ring. This steric inhibition of resonance can alter the electronic properties of the carbonyl group, potentially making it more susceptible to nucleophilic attack by disrupting the delocalization of electrons from the ring.

Direct incoming reagents to other positions on the aromatic ring in reactions such as electrophilic aromatic substitution, favoring attack at the less hindered positions.

Computational Chemistry and Theoretical Modeling of Ethyl 4 Fluoro 2 Methylbenzoate

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For ethyl 4-fluoro-2-methylbenzoate, these calculations can reveal the most stable three-dimensional arrangement of its atoms and the distribution of electrons within the molecule.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energies

Density Functional Theory (DFT) is a robust computational method for determining the ground-state geometry and electronic structure of molecules. In a typical DFT study of an aromatic ester like this compound, the process would involve geometry optimization to find the lowest energy conformation. This is achieved by exploring the potential energy surface of the molecule to locate the minimum, which corresponds to the most stable structure.

Table 1: Common DFT Methodologies for Aromatic Esters

| Parameter | Typical Selection | Rationale |

|---|---|---|

| Functional | B3LYP, ωB97XD | B3LYP is a widely used hybrid functional that provides a good balance of accuracy and computational cost. ωB97XD is a long-range corrected functional that is particularly good for non-covalent interactions. |

| Basis Set | 6-311++G(d,p) | This is a triple-zeta basis set that includes diffuse functions (++) to describe anions and excited states, and polarization functions (d,p) to allow for more flexibility in the orbital shapes. |

| Solvation Model | PCM, SMD | The Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be used to simulate the effects of a solvent on the molecule's geometry and properties. |

Molecular Orbital Analysis (e.g., HOMO-LUMO Gap, Orbital Energetics)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity. For this compound, the electron-withdrawing fluorine atom and the electron-donating methyl group will have opposing effects on the electron density of the aromatic ring, which in turn will influence the energies of the frontier orbitals. The HOMO is expected to be localized primarily on the aromatic ring, while the LUMO may have significant contributions from the carbonyl group of the ester.

Table 2: Illustrative Frontier Orbital Energies for a Related Compound (Mthis compound)

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.5 | Electron-donating ability |

| LUMO | -0.8 | Electron-accepting ability |

| HOMO-LUMO Gap | 5.7 | Chemical stability and reactivity |

Note: These values are illustrative and based on typical DFT calculations for similar molecules. Actual values for this compound would require specific calculations.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

For this compound, the MEP map would likely show a region of negative potential (typically colored red) around the oxygen atoms of the carbonyl group, indicating a high electron density and a favorable site for electrophilic attack. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the methyl and ethyl groups, as well as on the aromatic ring, indicating areas susceptible to nucleophilic attack.

Prediction of Spectroscopic Properties

Computational methods can also be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure and to aid in the interpretation of its spectra.

Computational NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts.

For this compound, the predicted ¹H and ¹³C NMR spectra would be influenced by the electronic environment of each nucleus. The electron-withdrawing fluorine atom would generally cause a downfield shift (higher ppm) for nearby carbon and hydrogen atoms, while the electron-donating methyl group would have the opposite effect. The chemical shifts of the ethyl group would be characteristic of an ester moiety. Comparing the calculated chemical shifts with experimental data can provide a high degree of confidence in the structural assignment.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0-7.8 | m |

| -OCH₂- | 4.3 | q |

| Ring-CH₃ | 2.4 | s |

| -CH₂CH₃ | 1.3 | t |

Note: These are estimated values based on known substituent effects and data for similar compounds. Actual values would require specific GIAO calculations.

Simulated IR Spectra for Vibrational Mode Assignment

Simulated Infrared (IR) spectra, obtained from frequency calculations using DFT, can be invaluable for assigning the vibrational modes observed in an experimental IR spectrum. The calculations provide the frequencies and intensities of the fundamental vibrational modes of the molecule.

For this compound, the simulated IR spectrum would be expected to show characteristic peaks for the C=O stretch of the ester group (typically around 1720 cm⁻¹), the C-F stretch, and various vibrations of the aromatic ring and the alkyl groups. By comparing the calculated and experimental spectra, each absorption band can be assigned to a specific molecular motion, providing a detailed understanding of the molecule's vibrational properties.

Table 4: Key Predicted IR Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=O stretch | ~1725 | Strong intensity, characteristic of the ester carbonyl |

| Aromatic C=C stretch | ~1600, ~1500 | Medium to strong intensity |

| C-F stretch | ~1250 | Strong intensity |

| C-O stretch | ~1100-1300 | Two bands, characteristic of the ester linkage |

| CH₃/CH₂ bends | ~1370-1470 | Medium intensity |

Note: These are approximate values based on typical group frequencies and data for similar molecules. Actual values would require specific DFT frequency calculations.

Reaction Mechanism Modeling and Transition State Analysis

Understanding the pathways through which this compound is formed or undergoes further reactions is a primary objective of reaction mechanism modeling. This involves mapping the energy landscape of a chemical reaction, identifying the most likely routes from reactants to products. A crucial aspect of this is the characterization of transition states, which are the high-energy intermediates that govern the rate of a reaction.

Potential energy surface (PES) scans are a computational technique used to explore the energy of a molecular system as a function of its geometry. For the synthesis of this compound, such as in Fischer esterification, a PES scan could be performed by systematically varying the bond distances and angles of the reacting species (4-fluoro-2-methylbenzoic acid and ethanol). This allows for the identification of minimum energy pathways and the structures of intermediates and transition states. While specific studies on this compound are not abundant, theoretical studies on similar esterification reactions have demonstrated the utility of this approach in elucidating reaction mechanisms.

Computational methods can also be employed to study the kinetics of reactions involving this compound. By calculating the energy barriers (activation energies) from the potential energy surface, it is possible to estimate reaction rate constants using transition state theory. For instance, the rate of hydrolysis of this compound under different conditions could be predicted. These computational predictions can then be compared with experimental kinetic data to validate the theoretical model.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR models are statistical tools that correlate the structural features of molecules with their physicochemical properties and biological activities, respectively. These models are highly valuable in medicinal chemistry and materials science for designing new compounds with desired characteristics.

For a series of related compounds, including derivatives of this compound, QSPR models can be developed to predict their chemical reactivity. Molecular descriptors, which are numerical representations of a molecule's structure (e.g., electronic, steric, and topological properties), are calculated and then correlated with an experimental measure of reactivity, such as a reaction rate or equilibrium constant. While specific QSPR models for the reactivity of this compound are not widely reported, general models for the reactivity of esters have been developed and could potentially be applied.

Should derivatives of this compound show biological activity, QSAR modeling would be a powerful tool for optimizing their interaction with a biological target. By correlating molecular descriptors with biological activity data (e.g., IC50 values), a predictive QSAR model can be built. This model can then be used to virtually screen new, un-synthesized derivatives to identify those with potentially enhanced activity. The development of such models is a cornerstone of modern drug discovery.

Intermolecular Interactions and Supramolecular Chemistry Studies

The way in which molecules of this compound interact with each other and with other molecules is determined by a range of intermolecular forces, including van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds. Computational studies can quantify these interactions and predict how the molecules will arrange themselves in the solid state (crystal packing) or in solution. Understanding these interactions is crucial for predicting physical properties like boiling point, solubility, and crystal structure. For example, the fluorine atom in this compound can participate in halogen bonding, a type of non-covalent interaction that can influence the supramolecular assembly of the compound.

Analysis of Hydrogen Bonding Networks in Analogous Systems

The hydrogen bonding capabilities of a molecule are fundamental to its supramolecular chemistry. In this compound, the primary hydrogen bond acceptors are the fluorine atom and the oxygen atoms of the ester group. The role of organically bound fluorine as a hydrogen bond acceptor has been a subject of considerable discussion, but a growing body of experimental and computational evidence confirms its participation in such bonds. nih.govrsc.org

Computational studies on simple fluorinated organic molecules have provided insight into the strength and nature of fluorine-centered hydrogen bonds. nih.govresearchgate.net The propensity of a fluorine atom to act as a hydrogen bond acceptor is correlated with its molecular electrostatic potential and can be probed using techniques like 19F NMR, supported by computational analysis. nih.gov Research combining NMR methods with computational calculations has demonstrated that the strength of hydrogen bonds involving fluorine moieties can be reliably measured and characterized. nih.govresearchgate.net

The carbonyl oxygen of the ester group in this compound is a more conventional and stronger hydrogen bond acceptor compared to the fluorine atom. In systems containing ester functionalities, the carbonyl oxygen readily interacts with hydrogen bond donors. rsc.org Theoretical calculations on various ethyl carbamates and benzoates have been used to determine atomic charges and molecular electrostatic potentials, which quantify the hydrogen bond accepting potential of the carbonyl group. nih.govscirp.org

The interplay between these potential acceptor sites (fluorine and carbonyl oxygen) and various hydrogen bond donors would define the hydrogen bonding networks in the condensed phase of this compound. Computational models of analogous fluorinated esters interacting with donor molecules like water or alcohols could elucidate the geometry and energetics of these networks. For instance, studies on π-conjugated polymers containing both fluorine and ester groups highlight the role of noncovalent interactions, including those involving the carbonyl oxygen, in controlling molecular conformation. rsc.org

Table 1: Calculated Properties of Hydrogen Bonds in Analogous Fluorinated Systems This table presents representative computational data for hydrogen bonds where organic fluorine acts as an acceptor, derived from studies on analogous systems.

| Donor-Acceptor | Interaction Type | Calculated H···F Distance (Å) | Calculated X–H···F Angle (°) | Calculated Interaction Energy (kJ mol⁻¹) |

| O-H···F-C | Hydrogen Bond | ~2.0 - 2.5 | ~130 - 180 | ~6 |

| N-H···F-C | Hydrogen Bond | ~2.1 - 2.6 | ~130 - 180 | Varies with donor acidity |

| C-H···F-C | Weak Hydrogen Bond | ~2.5 | ~130 | Dominantly dispersive |

Halogen Bonding and Other Non-Covalent Interactions

Beyond hydrogen bonding, this compound is capable of participating in other significant non-covalent interactions, including halogen bonding and π-system interactions.

Halogen Bonding: A halogen bond is a non-covalent interaction between a covalently bonded halogen atom (the donor) and a Lewis base (the acceptor). mdpi.comacs.org While heavier halogens (Cl, Br, I) are more commonly recognized as potent halogen bond donors due to the presence of a positive region of electrostatic potential (the σ-hole) along the vector of the covalent bond, fluorine's role is more nuanced. Fluorine is the most electronegative element and typically lacks a positive σ-hole, making it a weak halogen bond donor. acs.org

However, the fluorine atom in an aromatic ring can act as a halogen bond acceptor, engaging with a halogen bond donor. More relevant to this compound are interactions where the fluorinated ring itself influences other non-covalent bonds. The high electronegativity of fluorine polarizes the aromatic ring, affecting its ability to participate in π-stacking and other interactions. researchgate.net Computational studies on fluorinated aromatic rings have shown that their interactions with other molecules are heavily influenced by electrostatics. researchgate.net

Other Non-Covalent Interactions: The fluorinated benzene (B151609) ring in this compound is a key player in various non-covalent interactions. These include:

π-π Stacking: Aromatic rings can stack upon one another, driven by a combination of electrostatic and dispersive forces. The polarization of the ring by the fluorine atom can lead to favorable interactions with electron-rich aromatic systems. researchgate.net

Fluoroarene–Arene Interactions: Computational studies on substituted phenylene-ethynylenes with fluorinated benzyl (B1604629) ester side chains have demonstrated the importance of cofacial fluoroarene–arene (ArF–ArH) interactions. osti.gov These interactions are tuned by substituent effects and can control the conformation of molecules. The strength of these interactions depends on the electron-releasing character of the non-fluorinated arene and the fluorination pattern of the fluorinated one. osti.gov

C-F···X Dipolar Interactions: Selective aromatic fluorination can introduce modest but cumulative C-F···X dipolar interactions that can enhance binding affinity to macromolecular targets. nih.gov The energy of these individual interactions is typically in the range of 0.1-0.4 kcal/mol. nih.gov

Intramolecular Interactions: In molecules containing both fluorine and ester groups, non-covalent interactions between the fluorine or carbonyl oxygen and adjacent ring systems can occur. For example, in certain fluorinated polymers, F⋯S and O⋯S interactions help to planarize the molecular backbone by interlocking heteroaromatic rings. rsc.org

Theoretical methods like Symmetry-Adapted Perturbation Theory (SAPT) are often used to decompose the energy of these non-covalent interactions into electrostatic, exchange, induction, and dispersion components. acs.org For halogen-bonded dimers involving weaker donors, dispersion forces are often shown to be the principal stabilizing contribution, though electrostatics are also significant. acs.org

Table 2: Representative Interaction Energies for Non-Covalent Interactions in Analogous Systems This table provides examples of interaction energies for various non-covalent interactions involving fluorinated aromatic systems, as determined by high-level computational methods.

| Interacting System | Interaction Type | Method | Calculated Binding Energy (kcal/mol) |

| Halomethane···Formaldehyde | Halogen Bond | CCSD(T) | -1.05 to -3.72 |

| Fluorinated Phenylalanine - Protein Residue | C-F···X Dipole | QM/MM | ~ -0.1 to -0.4 |

| Pentafluorophenyl - Benzene | ArF–ArH Stacking | Electrostatic Model | Repulsive to Attractive (-1.6 kJ/mol) depending on substituents |

Note: These values are sourced from studies on model systems and are intended to be illustrative of the interaction strengths that could be expected for this compound. acs.orgresearchgate.netnih.gov The specific energies for the target compound would require dedicated computational analysis.

Applications of Ethyl 4 Fluoro 2 Methylbenzoate in Advanced Synthetic Transformations

Strategic Intermediate in the Synthesis of Complex Organic Molecules

The unique substitution pattern of ethyl 4-fluoro-2-methylbenzoate makes it a valuable starting point for constructing elaborate molecular architectures. It is particularly useful in synthesizing polysubstituted aromatic compounds that are precursors to larger, more complex structures.

The synthesis of biphenyl (B1667301) scaffolds, which are central to many areas of chemistry, can be efficiently achieved using palladium-catalyzed cross-coupling reactions. nih.gov The Suzuki-Miyaura coupling, in particular, is a powerful method for forming carbon-carbon bonds. rsc.org While this compound itself is not typically used as a coupling partner due to the low reactivity of the C-F bond, its bromo-substituted analogue, ethyl 4-bromo-2-methylbenzoate, is an excellent substrate for these reactions.

A notable example is the synthesis of ethyl 4'-fluoro-3-methylbiphenyl-4-carboxylate. scholarsresearchlibrary.com In this reaction, ethyl 4-bromo-2-methylbenzoate is coupled with 4-fluorophenyl boronic acid. scholarsresearchlibrary.com The reaction is catalyzed by a palladium complex, typically tetrakis(triphenylphosphine)palladium(0), in the presence of a base such as sodium carbonate. scholarsresearchlibrary.com This transformation highlights how a halogenated derivative of the core structure is instrumental in building complex biphenyl systems, which are important frameworks in medicinal chemistry. rsc.orgscholarsresearchlibrary.com

Table 1: Example of Suzuki-Miyaura Coupling for Biphenyl Synthesis scholarsresearchlibrary.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| Ethyl 4-bromo-2-methylbenzoate | 4-Fluorophenyl boronic acid | Tetrakis(triphenylphosphine)palladium(0) | Sodium Carbonate (Na₂CO₃) | Ethanol (B145695) | Ethyl 4'-fluoro-3-methylbiphenyl-4-carboxylate |

This compound is a precursor for a variety of advanced aromatic scaffolds. The biphenyls synthesized via cross-coupling reactions are themselves important scaffolds. rsc.orgscholarsresearchlibrary.com The strategic placement of the fluoro and methyl groups on the benzoate (B1203000) ring allows for controlled and selective introduction of other functional groups, leading to highly substituted and complex aromatic structures. These scaffolds are foundational in the development of new materials and biologically active molecules. rsc.org

Derivatization and Functionalization Strategies

The reactivity of this compound is not limited to the aromatic ring; the ester group also provides a handle for extensive modification, allowing for the synthesis of a diverse range of derivatives.

The ethyl ester functional group is readily converted into other functionalities, significantly broadening the synthetic utility of the molecule.

Amides: The ester can be converted to an amide through aminolysis. More advanced methods, such as the Buchwald-Hartwig amination of aryl esters, allow for the coupling of the ester with various anilines to form N-aryl amides under palladium catalysis. nih.gov This provides a direct route to complex amide derivatives.

Hydrazides: A common and straightforward modification is the conversion of the ester to a carbohydrazide. iscientific.org This is typically achieved by refluxing the ester with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol. scholarsresearchlibrary.comscielo.br For example, ethyl 4'-fluoro-3-methylbiphenyl-4-carboxylate, a direct product from a related bromo-benzoate, is converted to 4'-fluoro-3-methylbiphenyl-4-carbohydrazide through this method. scholarsresearchlibrary.com These hydrazide derivatives are valuable intermediates themselves, often used to synthesize heterocyclic compounds like oxadiazoles. scholarsresearchlibrary.comresearchgate.net

Alcohols: The ester group can be reduced to a primary alcohol. Classical methods like the Bouveault-Blanc reduction, which uses metallic sodium in ethanol, can be employed. alfa-chemistry.com Alternatively, milder reducing agents such as sodium borohydride (B1222165) can effectively reduce esters to alcohols, particularly when used in mixed solvent systems like THF-methanol, which enhances reactivity. oup.comgoogle.com This transformation converts the ethyl benzoate moiety into a hydroxymethyl group, opening up further avenues for functionalization.

The aromatic ring of this compound can undergo electrophilic aromatic substitution to introduce additional functional groups, although the outcome is dictated by the directing effects of the existing substituents (the activating methyl group and the deactivating fluoro and ester groups).

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using standard nitrating agents like a mixture of concentrated nitric and sulfuric acids. stmarys-ca.edu Based on the directing effects of the substituents on similar molecules, the nitration of 4-fluoro-2-methylbenzoic acid is known to occur. For this compound, the nitro group would be directed to the positions ortho or para to the activating methyl group and meta to the deactivating ester and fluoro groups.

Halogenation: Further halogenation, such as bromination or chlorination, can introduce additional halogen atoms onto the aromatic ring. The existence of compounds like ethyl 3-bromo-4-fluoro-2-methylbenzoate demonstrates that such functionalization is synthetically accessible. chemscene.com This allows for the creation of poly-halogenated aromatic compounds, which can serve as substrates for further cross-coupling reactions.

Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the aromatic ring, though the reaction can be complex with substituted rings. rsc.orgresearchgate.net The reaction would be catalyzed by a Lewis acid, and the position of alkylation would be influenced by the steric and electronic properties of the existing substituents.

Role in Pharmaceutical and Agrochemical Intermediate Synthesis

This compound and its derivatives are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.comechemi.com The presence of the fluorine atom is particularly significant, as the incorporation of fluorine into organic molecules can enhance metabolic stability and biological activity. cymitquimica.com

The derivatization pathways of this compound lead to a wide array of complex molecules with potential biological applications. For instance, the conversion of a related biphenyl ester to a carbohydrazide, followed by cyclization to form 1,3,4-oxadiazole (B1194373) derivatives, has been explored for developing compounds with cytotoxic activity against cancer cells. scholarsresearchlibrary.com This illustrates the role of the core structure as a foundational element in the synthesis of potential therapeutic agents. Similarly, related methylbenzoates are used as key precursors for a variety of specialty chemicals, including those for the agrochemical industry. lookchem.com

Building Block for Active Pharmaceutical Ingredients (APIs)

Furthermore, fluorinated benzoates, as a class, are instrumental in the synthesis of other significant APIs. Research has demonstrated that various fluorinated benzoate derivatives can be accessed through methods like photocatalytic hydrodefluorination. acs.orgmdpi.com This approach provides a pathway to key intermediates for drugs such as the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin and the non-steroidal anti-inflammatory drug Diflunisal. acs.org While the exact starting material may vary, the principle of using a fluorinated benzoate core is a recurring theme in modern medicinal chemistry. For instance, the anti-inflammatory drug Lifitegrast, used for treating dry eye disease, is an LFA-1 antagonist whose complex structure relies on carefully designed synthetic pathways where fluorinated precursors could play a role. researchgate.netnih.govglpbio.comacs.org

The table below summarizes the role of this compound and related compounds in the synthesis of select APIs.

| API | Role of Fluorinated Benzoate | Therapeutic Area |

| Olaparib | Direct precursor to a key brominated intermediate in a scalable synthesis. acs.org | Oncology (PARP Inhibitor) |

| Sitagliptin | Fluorinated benzoates serve as key intermediates for its synthesis. acs.org | Diabetology (DPP-4 Inhibitor) |

| Diflunisal | Synthesized using fluorinated benzoate intermediates. acs.org | Anti-inflammatory (NSAID) |

| Lifitegrast | A complex anti-inflammatory agent whose synthesis involves advanced, multi-step processes where fluorinated building blocks are valuable. nih.govglpbio.com | Ophthalmology |

This table illustrates the application of fluorinated benzoates in pharmaceuticals. The data is based on available research findings.

Precursor to Agrochemical Compounds

In the field of agrochemicals, the introduction of fluorine atoms into a molecule can significantly enhance its biological activity, metabolic stability, and selectivity. mdpi.com this compound and its parent acid, 4-fluoro-2-methylbenzoic acid, are valuable precursors for the development of new pesticides, including fungicides and herbicides. ontosight.ai

Research into novel fungicides has demonstrated the effectiveness of using substituted benzoic acids to create potent agrochemical agents. For example, a series of new fluorinated quinoline (B57606) analogs with significant antifungal activity were synthesized using substituted benzoic acids as a key raw material. mdpi.comresearchgate.net In this synthetic pathway, a quinoline core is first assembled, and then the hydroxyl group at the 4-position is esterified with various substituted benzoic acids to generate the final, active compounds. researchgate.net These quinoline derivatives have shown high efficacy against various plant pathogens, such as Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.com This research underscores how the structural motif of a substituted benzoic acid, like that found in this compound, is crucial for developing new generations of fungicides.

The versatility of fluorinated benzoic acid derivatives extends to other areas of crop protection. They are explored for their potential as herbicides and insecticides, where the fluorine substituent helps to optimize the compound's interaction with its biological target. ontosight.ai The chemical stability imparted by the C-F bond also contributes to the development of more persistent and effective agrochemical formulations. ontosight.ai

The table below presents examples of agrochemical classes where fluorinated benzoic acid derivatives are utilized.

| Agrochemical Class | Synthetic Application of Fluorinated Benzoates | Target Pathogen/Weed |

| Quinoline Fungicides | Used as the final acyl group in an esterification step to produce active antifungal agents. mdpi.comresearchgate.net | Sclerotinia sclerotiorum, Rhizoctonia solani |

| Herbicides | Serves as a foundational scaffold for building various herbicidal compounds. ontosight.ai | Various unwanted vegetation |

| Insecticides | Explored as a core component in the synthesis of novel insecticides. ontosight.ai | Various insect pests |

This table highlights the role of fluorinated benzoic acid derivatives in the development of new agrochemicals.

Utilization in Polymer Chemistry and Materials Science

The incorporation of fluorine into polymers can dramatically alter their properties, leading to materials with enhanced thermal stability, chemical resistance, and specific surface characteristics like hydrophobicity. This compound, as a fluorinated monomer or modifier, holds potential in the field of polymer chemistry and materials science.

As a Monomer for Specialty Polymer Synthesis

While direct polymerization of this compound is not widely documented, its structural features make it an interesting candidate for the synthesis of specialty polymers. Fluorinated monomers are often sought after to create polymers with unique properties. The presence of the fluorine atom in the polymer backbone or as a side chain can lead to materials with low surface energy, high thermal stability, and excellent chemical resistance. mdpi.com For instance, research on other fluorinated compounds, such as pentafluorosulfanyl benzoic acid derivatives, has highlighted their use as intermediates for preparing specialty polymers. sci-hub.se

The non-fluorinated analog, ethyl 4-methylbenzoate, has been noted for its potential use as a monomer in the production of plastics and polymers. lookchem.com By extension, the fluorinated version, this compound, could be explored for creating fluoropolymers. These polymers could potentially exhibit enhanced properties due to the strong carbon-fluorine bond and the polarity it induces. The incorporation of such fluorinated benzoic acids into polymer structures is a strategy to improve resistance to water, oils, and chemical corrosion. ontosight.ai

Applications as a Chemical Modifier in Polymer Formulations

This compound can also be considered for its potential as a chemical modifier in polymer formulations. Chemical modifiers are additives that are incorporated into a polymer matrix to alter its physical or chemical properties. The non-fluorinated counterpart, ethyl 4-methylbenzoate, is known to be useful as a plasticizer, which increases the flexibility and durability of plastic materials. lookchem.com

The introduction of fluorine-containing molecules into a polymer blend can significantly impact its characteristics. Studies on fluorinated model polymers have shown that fluorination can increase the glass transition temperature (Tg) by as much as 75°C and improve thermal stability by approximately 100°C. acs.org Furthermore, fluorinated additives can be used to modify surface properties, creating highly hydrophobic coatings with very low critical surface tensions. acs.orgresearchgate.net Post-polymerization modification techniques also utilize reactive fluorinated compounds to introduce specific functionalities onto a polymer chain. researchgate.net Therefore, this compound could potentially be used as an additive to enhance the thermal performance and create low-energy surfaces in various polymer systems.

The table below outlines the potential effects of using fluorinated benzoates in polymer science.

| Application Area | Potential Role of this compound | Resulting Polymer Property |

| Specialty Monomer | Co-monomer in polymerization reactions. | Enhanced thermal stability, chemical resistance, hydrophobicity. mdpi.comontosight.ai |

| Chemical Modifier | Additive or plasticizer in polymer blends. | Increased glass transition temperature (Tg), improved durability, low surface energy. lookchem.comacs.org |

This table summarizes the potential applications and benefits of incorporating compounds like this compound into polymers, based on the properties of fluorinated materials and related compounds.

Biological Activity and Structure Activity Relationship Sar Studies of Ethyl 4 Fluoro 2 Methylbenzoate Derivatives

Design and Synthesis of Biologically Active Derivatives

The journey from the parent compound, ethyl 4-fluoro-2-methylbenzoate, to potent therapeutic agents involves intricate synthetic pathways. A common initial step is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 4-fluoro-2-methylbenzoic acid, which then serves as a versatile intermediate for further modifications. scholarsresearchlibrary.com

Introduction of Heterocyclic Moieties (e.g., Oxadiazoles, Pyrimidines, Thiazoles)

The incorporation of heterocyclic rings is a well-established strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties.

Oxadiazoles:

1,3,4-Oxadiazole (B1194373) derivatives have been synthesized from 4-fluoro-2-methylbenzoic acid precursors. A general synthetic route involves the conversion of the benzoic acid to its corresponding hydrazide, which is then cyclized with various reagents to form the oxadiazole ring. scholarsresearchlibrary.commdpi.com For instance, 4'-fluoro-3-methylbiphenyl-4-carbohydrazide, derived from 4-bromo-2-methylbenzoic acid, can be reacted with various aldehydes to form Schiff bases, which are subsequently cyclized to yield 1,3,4-oxadiazole derivatives. scholarsresearchlibrary.com The introduction of the oxadiazole moiety is often associated with a broad spectrum of biological activities, including anticancer and antimicrobial effects. mdpi.comijper.org

Pyrimidines:

Pyrimidine (B1678525) derivatives can be synthesized from chalcones derived from substituted acetophenones. For example, chalcones prepared from methyl 4-acetyl-2-methylbenzoate (which can be synthesized from 4-acetyl-2-methylbenzoic acid) can undergo cyclocondensation with urea (B33335) or guanidine (B92328) hydrochloride to form pyrimidine rings. orientjchem.org The resulting 4,6-disubstituted pyrimidines have been evaluated for their biological activities. The pyrimidine nucleus is a key component of nucleic acids and is known to impart a wide range of pharmacological properties, including antimicrobial and anticancer activities. orientjchem.orgheteroletters.orgderpharmachemica.com

Thiazoles:

Thiazole-containing compounds have been synthesized from precursors related to 4-fluoro-2-methylbenzoic acid. The Hantzsch thiazole (B1198619) synthesis is a common method, involving the reaction of α-haloketones with thioamides. analis.com.my For instance, 2-amino-4-arylthiazole-5-carboxylates can be synthesized by the reaction of β-keto esters with thiourea (B124793) in the presence of a halogenating agent. researchgate.net Thiazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. analis.com.mynih.gov

Elaboration of Side Chains for Enhanced Bioactivity

The modification of side chains attached to the core scaffold is a crucial aspect of SAR studies to fine-tune the biological activity of the derivatives.

The introduction of different aryl substituents on the heterocyclic rings can significantly influence the biological activity. For example, in a series of 1,3,4-oxadiazole ethanone (B97240) derivatives, the nature of the aryl group on the oxadiazole ring was found to affect their cytotoxic properties. scholarsresearchlibrary.com Similarly, for pyrimidine derivatives, substitutions on the phenyl rings at the 4 and 6 positions play a critical role in their biological effects. nih.gov

Furthermore, the incorporation of flexible or rigid side chains can impact the binding affinity of the molecules to their biological targets. For instance, the introduction of a 4-fluorophenyl group at the para position and the construction of a biphenyl (B1667301) ring were shown to enhance the lipophilicity (Log P values) and the topological polar surface area (TPSA) of 1,3,4-oxadiazole derivatives, which can lead to improved bioavailability. scholarsresearchlibrary.com The antiviral activity of certain indole (B1671886) derivatives was found to be highly sensitive to modifications at the N-1 position of the indole ring, with N-alkylation leading to a significant decrease in activity. psu.edu

Investigation of Pharmacological Potential (of derivatives)

The synthesized derivatives of this compound have been subjected to a wide range of pharmacological assessments to explore their therapeutic potential.

Antimicrobial and Antiparasitic Activity Assessments

Derivatives of 4-fluorobenzoic acid have shown promising antimicrobial activities. For instance, a series of hydrazide hydrazones of 4-fluorobenzoic acid hydrazide were prepared and evaluated as potential antimicrobial agents. globalscientificjournal.comresearchgate.net

Table 1: Antimicrobial Activity of 4-Fluorobenzoic Acid Hydrazide Derivatives

| Compound | Test Organism | Activity |

|---|---|---|

| Hydrazide-hydrazone 1 | Staphylococcus aureus | Active |

| Hydrazide-hydrazone 2 | Escherichia coli | Moderately active |

| Hydrazide-hydrazone 3 | Pseudomonas aeruginosa | Active |

This table is for illustrative purposes and based on general findings for 4-fluorobenzoic acid derivatives. Specific data would depend on the exact structures of the tested compounds.

Thiazole derivatives have also demonstrated significant antibacterial and antifungal properties. nih.govmdpi.com For example, certain 2,4-disubstituted thiazole derivatives were found to be potent against Bacillus subtilis and Staphylococcus aureus. nih.gov

Regarding antiparasitic activity, while specific studies on this compound derivatives are limited, related heterocyclic compounds have shown potential.

Antifungal, Antitumor, and Antineoplastic Evaluations

Antifungal Activity:

Several derivatives have been evaluated for their antifungal activity. For example, fluorinated quinoline (B57606) analogs, synthesized using substituted benzoic acids as raw materials, have shown good antifungal activity against various fungal strains. nih.gov Specifically, certain derivatives exhibited significant activity against Sclerotinia sclerotiorum and Rhizoctonia solani. nih.gov Thiazole derivatives have also been reported to possess antifungal properties. analis.com.my

Table 2: Antifungal Activity of Fluorinated Quinoline Analogs

| Compound | Fungal Strain | Inhibition (%) at 50 µg/mL |

|---|---|---|

| 2b | S. sclerotiorum | >80 |

| 2e | S. sclerotiorum | >80 |

| 2f | S. sclerotiorum | >80 |

| 2g | R. solani | 80.8 |

Source: Adapted from research on fluorinated quinoline analogs. nih.gov

Antitumor and Antineoplastic Activity:

1,3,4-Oxadiazole derivatives synthesized from 4-bromo-2-methylbenzoic acid have been screened for their antitumor activity. scholarsresearchlibrary.com The antiproliferative activity of these compounds was evaluated against human carcinoma cell lines such as HeLa, HepG2, and Caco-2. scholarsresearchlibrary.com Some of the synthesized compounds showed good cytotoxicity, particularly against the Caco-2 cell line. scholarsresearchlibrary.com The introduction of a 4-fluorophenyl group was a key structural feature in these active compounds. scholarsresearchlibrary.com Benzotriazole derivatives have also been noted for their antitumor and antineoplastic activities. nih.gov

Table 3: Cytotoxicity of 1,3,4-Oxadiazole Derivatives on Caco-2 Cell Line

| Compound | IC50 (µM) |

|---|---|

| 6a | 6.3 |

| 6e | 4.4 |

| 5-Fluorouracil (Standard) | Not specified |

Source: Data from a study on novel ethanone derivatives of 1,3,4-oxadiazole. scholarsresearchlibrary.com

Anti-inflammatory, Antitubercular, Antidiabetic, and Antiviral Property Studies

Anti-inflammatory Activity:

Pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov Several synthesized compounds showed significant anti-inflammatory effects in a carrageenan-induced paw edema model. nih.gov

Antitubercular Activity:

While direct studies on this compound derivatives are not extensively reported, related fluorinated compounds have been investigated for antitubercular activity. For instance, fluorinated chalcones and their corresponding pyran and pyridine (B92270) derivatives have been identified as potential antitubercular lead compounds. nih.gov

Antidiabetic Activity:

Benzoic acid derivatives have been explored for their hypoglycemic effects. acs.org Phenylthio-ethyl benzoate (B1203000) derivatives have been studied for their antidiabetic activities. acs.org Additionally, certain thiazolidinedione derivatives, a class of compounds known for their antidiabetic properties, have been synthesized from related starting materials.

Antiviral Activity:

The antiviral potential of derivatives has also been investigated. For example, the modification of the C-4 substituent on the azaindole ring of a small molecule HIV-1 inhibitor showed that a fluoro group enhanced antiviral activity. psu.edu Fluorinated nucleosides and their derivatives are a well-known class of antiviral agents. Current time information in Bangalore, IN.

Mechanistic Insights into Biological Interactions

The biological activities of small molecules like this compound are intimately linked to their interactions with macromolecular targets within the body, such as enzymes and receptors. Understanding these interactions at a molecular level is crucial for drug discovery and development. Methodologies including enzyme inhibition studies, receptor binding assays, and computational simulations provide these critical insights.

Enzyme inhibition studies are fundamental in determining how a compound may interfere with biological pathways. For derivatives of this compound, a primary area of investigation involves their susceptibility to hydrolysis by esterases. The ester group is a key functional moiety that can be recognized and cleaved by enzymes, particularly carboxylesterases (CES), which are abundant in locations like the liver and plasma. nih.gov This enzymatic hydrolysis breaks the ester bond, releasing the corresponding carboxylic acid and ethanol (B145695), which can alter the molecule's biological activity and pharmacokinetic profile.

The presence of the ester group often renders a compound metabolically unstable. nih.gov This characteristic can be intentionally designed into "soft drugs," which are active compounds that metabolize predictably into inactive forms after exerting their therapeutic effect. nih.gov

Research on simple benzoate esters demonstrates the role of esterases in their metabolism. For instance, studies using rat plasma and liver microsomes have shown that the metabolism of methyl and ethyl benzoate is significantly reduced in the presence of a selective carboxylesterase inhibitor, bis(p-nitrophenyl)phosphate. nih.gov This confirms that CES enzymes are primarily responsible for the hydrolysis of these simple benzoate esters. nih.gov

The stability of these esters against enzymatic hydrolysis can be influenced by the structure of the alcohol portion of the ester. As shown in the table below, the half-life (t₁/₂) of various benzoate esters in rat liver microsomes varies, indicating that even small changes to the ester group can modulate metabolic lability. nih.gov

| Compound | Half-life (t₁/₂) in Rat Liver Microsomes (minutes) |

| Methyl benzoate | 15 |

| Ethyl benzoate | 12 |

| Methyl 2-naphthoate | >30 |

| Ethyl 3-bromobenzoate | 12 |

| Ethyl 4-bromobenzoate | 10 |

Data sourced from a comparative study on the hydrolytic stability of esters. nih.gov